3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This pyridazine derivative has been found to exhibit promising anticancer activity, making it a subject of extensive research in recent years.
Wirkmechanismus
The exact mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is not fully understood. However, it is believed that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has also been found to exhibit anti-inflammatory and antioxidant effects. These effects are believed to be due to the ability of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine. One possible direction is to investigate the use of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine and identify potential targets for cancer therapy.
Synthesemethoden
The synthesis of 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine involves the reaction of 3,6-dichloropyridazine with 4-chlorobenzenethiol in the presence of a base. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been extensively studied for its potential anticancer properties. In vitro studies have shown that 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, 3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
5359-45-5 |
---|---|
Produktname |
3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine |
Molekularformel |
C16H10Cl2N2S2 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
3,6-bis[(4-chlorophenyl)sulfanyl]pyridazine |
InChI |
InChI=1S/C16H10Cl2N2S2/c17-11-1-5-13(6-2-11)21-15-9-10-16(20-19-15)22-14-7-3-12(18)4-8-14/h1-10H |
InChI-Schlüssel |
RWLDZUYQUAMWJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.